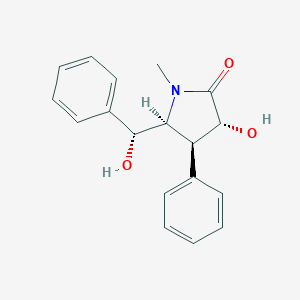

Clausenamide

描述

香叶酰胺是一种源自吡咯烷酮的天然产物,首次从香叶树 (Clausena lansium) 的叶片水提取物中分离出来。它以其促智 和抗急性脑缺血 的特性而闻名。香叶酰胺含有四个手性中心,导致八对对映异构体。 其中,(-)-香叶酰胺对映异构体已被确定为具有显著生物活性的活性成分,包括神经保护和认知增强 .

准备方法

香叶酰胺可以通过多种方法合成,包括不对称合成和拆分中间体合成。一种有效的方法是使用反式肉桂酸作为起始原料。合成过程经过五个步骤,包括形成关键中间体酰胺、环化得到香叶酰胺酮,以及还原得到目标产物。 该方法避免了对无水和超低温条件的需求,使其适合于大规模制备 .

化学反应分析

香叶酰胺会经历几种类型的化学反应,包括:

氧化: 香叶酰胺可以被氧化形成各种氧化衍生物。

还原: 香叶酰胺酮与硼氢化钠还原生成香叶酰胺。

取代: 香叶酰胺可以参与取代反应,形成不同的取代衍生物。

这些反应中常用的试剂包括用于环化的氢氧化锂和用于还原的硼氢化钠。 这些反应形成的主要产物是香叶酰胺酮和香叶酰胺 .

科学研究应用

香叶酰胺在科学研究中有着广泛的应用,尤其是在化学、生物、医学和工业领域:

化学: 香叶酰胺被用作合成有机化学中的模型化合物,用于研究立体化学和反应机理。

生物学: 它已被证明可以保护神经元免受冈田酸和β-淀粉样肽诱导的神经毒性,使其成为神经生物学研究中一种有价值的化合物。

医学: 香叶酰胺被认为是治疗阿尔茨海默病和其他神经退行性疾病的有希望的候选药物,因为它能够增强突触传递并保护大脑免受缺氧和缺血损伤。

作用机制

香叶酰胺通过多种分子靶点和途径发挥作用:

认知增强: 香叶酰胺通过增强突触可塑性,在效力和结构方面都提高了认知能力。

神经保护: 它通过抑制tau蛋白的磷酸化来抑制β-淀粉样蛋白毒性和阻断神经纤维缠结的形成。

相似化合物的比较

香叶酰胺因其多个手性中心和显著的生物活性而独一无二。类似的化合物包括:

香叶树酰胺: 这些是从香叶树中分离出来的非环状酰胺,具有抗炎活性。

香叶树碱: 另一种来自香叶树的化合物,具有潜在的生物活性。

香柑内酯和广陈皮素: 具有显著抗炎活性的化合物.

香叶酰胺以其强大的神经保护和认知增强特性而脱颖而出,使其成为治疗神经退行性疾病的有希望的候选药物。

属性

IUPAC Name |

3-hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYGSZOQGYRGIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-Clausenamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

103541-15-7 | |

| Record name | (±)-Clausenamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

239 - 240 °C | |

| Record name | (±)-Clausenamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

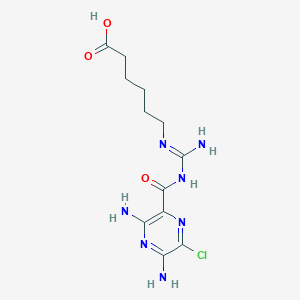

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![thieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B11667.png)